molecular formula C11H7F2NO4 B6312673 2-(2,6-Difluorophenyl)-5-methoxy-1,3-oxazole-4-carboxylic acid CAS No. 1357624-98-6

2-(2,6-Difluorophenyl)-5-methoxy-1,3-oxazole-4-carboxylic acid

Cat. No. B6312673
CAS RN: 1357624-98-6
M. Wt: 255.17 g/mol
InChI Key: KIWVZHFEXMNFRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,6-Difluorophenyl)-5-methoxy-1,3-oxazole-4-carboxylic acid, abbreviated as 2,6-DFMO, is a synthetic organic compound used in scientific research. It is a derivative of oxazole, a heterocyclic compound composed of a five-membered ring with two nitrogen atoms as the heteroatoms. 2,6-DFMO has been used in various laboratory experiments to investigate the biological and biochemical properties of various compounds.

Mechanism of Action

2,6-DFMO is known to inhibit the activity of certain enzymes, such as monoamine oxidase (MAO) and cytochrome P450 (CYP). Inhibition of MAO results in an increase in the levels of certain neurotransmitters, such as serotonin, in the brain. Inhibition of CYP results in an increase in the levels of certain drugs in the body.
Biochemical and Physiological Effects
2,6-DFMO has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as MAO and CYP, and to increase the levels of certain neurotransmitters, such as serotonin, in the brain. It has also been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects.

Advantages and Limitations for Lab Experiments

2,6-DFMO has several advantages for use in laboratory experiments. It is relatively inexpensive and can be synthesized in a relatively short amount of time. Additionally, it is relatively non-toxic and has a low potential for causing side effects. However, it is not suitable for use in humans due to its potential for causing side effects.

Future Directions

There are a number of potential future directions for the use of 2,6-DFMO in scientific research. These include further investigations into its mechanism of action, its effects on various biochemical pathways, and its potential for use in the treatment of various diseases. Additionally, further research into its potential for use in drug metabolism and the synthesis of other compounds could yield important insights. Finally, research into its potential for use as a diagnostic tool could provide valuable information about the biochemical pathways involved in various diseases.

Synthesis Methods

2,6-DFMO can be synthesized by a variety of methods. One method involves the reaction of 2,6-difluorobenzaldehyde with ethyl chloroformate in the presence of a base, followed by the addition of sodium methoxide. This method yields a high yield of pure product.

Scientific Research Applications

2,6-DFMO has been used in a variety of scientific research applications. It has been used in the study of enzyme inhibition, drug metabolism, and the synthesis of various compounds. It has also been used to study the mechanism of action of various drugs and to investigate the effects of various compounds on biochemical pathways.

properties

IUPAC Name

2-(2,6-difluorophenyl)-5-methoxy-1,3-oxazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F2NO4/c1-17-11-8(10(15)16)14-9(18-11)7-5(12)3-2-4-6(7)13/h2-4H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIWVZHFEXMNFRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(O1)C2=C(C=CC=C2F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,6-Difluorophenyl)-5-methoxy-1,3-oxazole-4-carboxylic acid

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